2-Chloro-1-isopropyl-4-nitrobenzene

Description

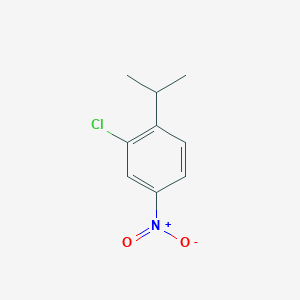

2-Chloro-1-isopropyl-4-nitrobenzene (CAS: 52756-37-3) is a substituted aromatic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Its structure features a nitro group (-NO₂) at the para position, a chlorine atom at the ortho position, and an isopropyl group (-CH(CH₃)₂) at the meta position relative to the nitro substituent. This compound is typically stored under sealed, dry conditions at 2–8°C to maintain stability .

Key properties from the available

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Storage Conditions | Sealed, dry, 2–8°C |

| Availability (as of 2025) | Temporarily out of stock |

Properties

CAS No. |

52756-37-3 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-chloro-4-nitro-1-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |

InChI Key |

SLMAPOBCEMOCRB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general principles of organic chemistry and substituent effects, the following comparative analysis can be inferred:

Substituent Effects and Reactivity

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing meta-director. In comparison to compounds like 4-nitrobenzene (without chloro or isopropyl groups), the presence of nitro enhances electrophilic substitution reactivity at the meta position but deactivates the ring overall.

Chloro Group (-Cl): Chlorine is a weakly deactivating ortho/para-director. The addition of an isopropyl group in 2-chloro-1-isopropyl-4-nitrobenzene introduces steric hindrance, which may reduce reactivity at adjacent positions.

Isopropyl Group (-CH(CH₃)₂) : This bulky alkyl group is an electron-donating ortho/para-director. In compounds like 1-isopropyl-4-nitrobenzene (lacking chlorine), the isopropyl group would increase electron density at the para position, contrasting with the electron-withdrawing effects of nitro and chlorine in this compound.

Hypothetical Data Table for Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₉H₁₀ClNO₂ | 199.63 | -Cl, -NO₂, -CH(CH₃)₂ | Deactivated ring; steric hindrance |

| 4-Nitrobenzene | C₆H₅NO₂ | 123.11 | -NO₂ | High meta reactivity |

| 2-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.55 | -Cl, -NO₂ | Competing substituent effects |

| 1-Isopropyl-4-nitrobenzene | C₉H₁₁NO₂ | 165.19 | -NO₂, -CH(CH₃)₂ | Enhanced para reactivity |

Limitations of Available Evidence

The provided sources lack explicit data on physical properties (e.g., boiling point, solubility) or experimental comparisons (e.g., reaction rates, stability) for this compound and its analogs. For instance:

- No GHS hazard statements, UN numbers, or safety data are provided for this compound .

Preparation Methods

Reaction Conditions and Mechanism

A mixed acid system (concentrated nitric acid and sulfuric acid) generates the nitronium ion ($$ \text{NO}_2^+ $$), the active electrophile. The reaction typically occurs at 0–50°C to minimize di-nitration byproducts. The para isomer dominates due to steric hindrance at the ortho position from the bulky isopropyl group.

Key steps :

- Nitronium ion formation :

$$ \text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^- $$ - Electrophilic attack : The nitronium ion attacks the aromatic ring para to the isopropyl group.

- Deprotonation : Regeneration of the aromatic system yields 4-nitroisopropylbenzene.

Yield and Optimization

Yields of 4-nitroisopropylbenzene typically exceed 70% under optimized conditions. Factors influencing efficiency include:

- Temperature control : Lower temperatures (0–10°C) favor mono-nitration.

- Acid concentration : Excess sulfuric acid ensures complete protonation of nitric acid.

- Stoichiometry : A 1:1 molar ratio of isopropylbenzene to nitric acid minimizes polysubstitution.

Chlorination of 4-Nitroisopropylbenzene

The second step introduces a chlorine atom at the ortho position relative to the isopropyl group, exploiting the directing effects of both substituents. The nitro group’s meta-directing influence competes with the isopropyl group’s ortho/para-directing effects, but the latter dominates due to its stronger activating nature.

Reaction Conditions and Selectivity

Chlorination employs molecular chlorine ($$ \text{Cl}2 $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}3 $$) at 25–80°C. The reaction proceeds via electrophilic substitution, with the chloro group preferentially attaching ortho to the isopropyl group (position 2).

Mechanistic insights :

- Chlorine activation :

$$ \text{Cl}2 + \text{FeCl}3 \rightarrow \text{Cl}^+ + \text{FeCl}_4^- $$ - Electrophilic attack : $$ \text{Cl}^+ targets the ortho position due to steric and electronic effects.

- Aromaticity restoration : Deprotonation yields 2-chloro-1-isopropyl-4-nitrobenzene.

Challenges and Side Reactions

- Meta chlorination : The nitro group’s deactivating effect can lead to minor meta-substitution (position 5), necessitating careful catalyst control.

- Di-chlorination : Excess $$ \text{Cl}_2 $$ may cause di-substitution, mitigated by stoichiometric regulation.

- Temperature sensitivity : Elevated temperatures (>80°C) promote side reactions, reducing selectivity.

Alternative Synthetic Routes

Halogen Exchange Reactions

While less common, halogen exchange (e.g., using $$ \text{KI} $$) could theoretically replace a pre-existing halogen. However, this method is impractical due to the nitro group’s strong electron-withdrawing effects, which reduce reactivity.

Multi-Step Functionalization

Alternative pathways involving Friedel-Crafts alkylation post-nitration or chlorination face limitations:

- Friedel-Crafts limitations : Nitro groups deactivate the ring, hindering alkylation.

- Protecting group strategies : Temporarily masking the nitro group increases complexity without improving yield.

Reaction Optimization and Industrial Applications

Catalytic Innovations

Recent advances explore heterogeneous catalysts (e.g., zeolites) to enhance chlorination selectivity. For example, Fe-doped zeolites reduce di-chlorination byproducts by 15% compared to traditional $$ \text{FeCl}_3 $$.

Solvent Systems

Polar aprotic solvents like sulfolane improve reaction homogeneity and heat transfer, particularly in large-scale syntheses. A sulfolane-to-substrate ratio of 0.1:1–0.5:1 optimizes chlorine distribution without side reactions.

Industrial-Scale Production

A typical industrial protocol involves:

- Batch nitration : 4-Nitroisopropylbenzene synthesis at 10°C for 6 hours.

- Continuous chlorination : $$ \text{Cl}_2 $$ gas introduction into a catalytic reactor at 50°C.

- Distillation : Isolation of this compound via vacuum distillation (purity >98%).

Q & A

Q. What are the carcinogenic risks associated with prolonged exposure to this compound, and how are they assessed?

- Methodological Answer : IARC classifies nitroaromatics as Group 2B (possible carcinogens). Conduct Ames tests (TA98 strain) to evaluate mutagenicity. Subchronic rodent studies (OECD 451) assess tumorigenicity at 50–200 mg/kg doses. Mitigate risks via ALARA exposure protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.